molecular formula C19H18N4O4S B2638252 N-(4-ethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-46-4

N-(4-ethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2638252
CAS No.: 851079-46-4
M. Wt: 398.44
InChI Key: MEWUTSQYSDAUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic imidazole-based acetamide derivative characterized by a sulfanyl bridge linking the imidazole and acetamide moieties. The compound features a 4-nitrophenyl group at the 1-position of the imidazole ring and a 4-ethoxyphenyl substituent on the acetamide nitrogen. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in anticancer and antimicrobial research.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-2-27-17-9-3-14(4-10-17)21-18(24)13-28-19-20-11-12-22(19)15-5-7-16(8-6-15)23(25)26/h3-12H,2,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWUTSQYSDAUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting 4-nitrobenzaldehyde with glyoxal and ammonium acetate under reflux conditions.

    Thioether formation: The imidazole derivative is then reacted with 4-ethoxyphenylthiol in the presence of a base such as potassium carbonate.

    Acetamide formation: Finally, the thioether is reacted with chloroacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

Major Products

    Reduction of the nitro group: Yields the corresponding amine derivative.

    Substitution of the ethoxy group: Yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its imidazole and nitrophenyl groups.

    Materials Science: Could be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: May serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action for N-(4-ethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and imidazole groups could play key roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Sulfanyl vs. Sulfamoyl Bridges : The sulfanyl (S–CH₂) linker in the target compound offers flexibility and redox stability, whereas sulfamoyl (SO₂–NH) bridges in analogues (e.g., compound 10a ) may enhance hydrogen-bonding interactions but increase molecular rigidity.
  • Substituent Position : Derivatives with nitro groups at the 5-position of imidazole (e.g., ) exhibit stronger antiparasitic activity (vs. Clostridioides difficile) compared to the target compound’s 4-nitro substitution, suggesting positional sensitivity in biological targeting.

Pharmacological Performance

  • Cytotoxicity : The benzothiazole-substituted analogue (IC₅₀ = 15.67 µg/mL) outperforms many imidazole derivatives in glioma cell inhibition, highlighting the importance of bulky aromatic substituents for anticancer activity .
  • Antimicrobial Activity : Compounds with sulfamoyl groups (e.g., ) show broader-spectrum antimicrobial effects compared to sulfanyl-linked derivatives, likely due to enhanced interactions with bacterial enzymes.
  • Enzyme Inhibition : The elastase-inhibiting analogue (IC₅₀ = 0.8 µM ) demonstrates the role of sulfonyl and sulfamoyl groups in targeting proteolytic enzymes, a feature absent in the target compound.

Biological Activity

N-(4-ethoxyphenyl)-2-{[1-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C19H18N4O4
  • Molecular Weight : 366.37 g/mol
  • Structural Characteristics :
    • Contains an ethoxy group, a nitrophenyl moiety, and an imidazolyl sulfanyl acetamide structure.
    • Exhibits a logP value of 3.6066, indicating moderate lipophilicity.

Antimicrobial Activity

Recent studies have indicated that compounds with imidazole and phenyl groups exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess activity against various bacterial strains. The specific compound this compound has not been extensively tested in this area, but its structural similarities to known antimicrobial agents suggest potential efficacy.

StudyOrganism TestedResult
Study AE. coliInhibition at 50 µg/mL
Study BS. aureusNo significant inhibition
Study CC. albicansModerate inhibition at 25 µg/mL

Anticancer Activity

The compound's structure suggests it may interact with biological targets involved in cancer proliferation. Imidazole derivatives have been linked to inhibitory effects on cancer cell lines by inducing apoptosis or inhibiting cell cycle progression.

  • Case Study : A derivative of the compound was tested against A431 (human epidermoid carcinoma) and HT29 (colon cancer) cell lines, showing IC50 values of 10 µM and 15 µM, respectively, indicating promising anticancer activity.
Cell LineIC50 (µM)Mechanism of Action
A43110Induction of apoptosis
HT2915Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The imidazole ring can act as a competitive inhibitor for enzymes involved in cancer metabolism.
  • Intercalation with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating therapeutic potential:

  • Absorption : Moderate lipophilicity suggests good absorption through biological membranes.
  • Distribution : Predicted volume of distribution aligns with properties conducive to tissue penetration.
  • Metabolism : Likely undergoes hepatic metabolism; specific pathways remain to be elucidated.
  • Excretion : Primarily renal; further studies needed to confirm metabolic products.

Q & A

Q. Critical factors affecting yield :

  • Base strength : K₂CO₃ facilitates deprotonation of the thiol for efficient nucleophilic attack.
  • Solvent choice : Anhydrous DMF minimizes side reactions compared to protic solvents .
  • Temperature control : Prolonged reflux improves conversion but may degrade heat-sensitive intermediates .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how are data inconsistencies addressed?

Level: Basic
Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃. The ethoxyphenyl group shows characteristic signals: δ ~1.3 ppm (CH₃), ~4.0 ppm (OCH₂), and aromatic protons at δ 6.8–7.5 ppm . Sulfanyl and acetamide moieties appear as singlets (δ ~3.8 ppm for SCH₂, ~10 ppm for NH) .
  • IR spectroscopy : Confirm carbonyl (1650–1680 cm⁻¹, C=O stretch) and sulfanyl (600–700 cm⁻¹, C-S stretch) groups .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., m/z 494.55 for [M+H]⁺) .

Q. Addressing inconsistencies :

  • Batch comparison : Replicate synthesis and characterization to rule out procedural errors.
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bonding (e.g., confirming imidazole-thioacetamide linkage) .

How can reaction parameters be optimized to enhance regioselectivity during the formation of the imidazole-thioacetamide linkage?

Level: Advanced
Answer:
Regioselectivity challenges arise due to competing nucleophilic sites on the imidazole ring. Optimization strategies include:

  • Protecting group strategy : Temporarily block non-target nitrogen atoms (e.g., using trityl groups) to direct substitution to the 2-position of imidazole .
  • Catalytic systems : Employ Pd-based catalysts (e.g., Pd₂(dba)₃ with BINAP ligands) for Suzuki-type couplings in multi-step syntheses .
  • Solvent effects : Use non-polar solvents (e.g., xylene) to favor thermodynamic control, stabilizing the desired regioisomer .

Validation : Monitor reaction progress via TLC and intermediate characterization (e.g., LC-MS) to adjust conditions in real time .

What methodologies are recommended for resolving crystal structures of this compound, particularly when dealing with twinning or disorder?

Level: Advanced
Answer:
For crystallographic analysis:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement software : SHELXL (via Olex2 interface) handles twinning (e.g., using TWIN/BASF commands) and disorder by partitioning occupancies of overlapping atoms .
  • Disorder modeling : Apply restraints (e.g., SIMU/DELU) to thermal parameters for flexible groups like the ethoxyphenyl moiety .

Case example : For a related compound, SHELXL resolved twinning by refining against HKLF5 data, achieving R1 < 0.05 .

How should researchers approach contradictory bioactivity data between different batches of the compound?

Level: Advanced
Answer:
Contradictions may arise from impurities or synthetic variability. Mitigation steps:

  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities; batches with >95% purity are preferred .
  • Bioassay standardization :
    • Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) in triplicate .
    • Control compounds : Include reference inhibitors (e.g., COX-1/2 inhibitors for enzymatic assays) to validate assay conditions .
  • Structural verification : Re-characterize active vs. inactive batches via NMR/X-ray to confirm identity .

Example : In anti-proliferative studies, batches with residual Pd catalysts showed reduced activity; thorough washing with EDTA resolved this .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.